molecular formula C8H16Cl6Si2 B12352281 (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)

Cat. No.: B12352281
M. Wt: 381.1 g/mol
InChI Key: SVEFLEBJHPJLRV-UHFFFAOYSA-N
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Description

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is a chemical compound with the molecular formula C8H16Cl6Si2. It is known for its unique structure, which includes two trichlorosilyl groups attached to a dimethylhexane backbone. This compound is used in various industrial and research applications due to its reactivity and ability to form silicon-based polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) typically involves the reaction of 2,5-dimethylhexane-1,6-diol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The process can be summarized as follows:

    Starting Materials: 2,5-dimethylhexane-1,6-diol and trichlorosilane.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: Anhydrous environment, controlled temperature, and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In industrial settings, the production of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Condensation: Forms silicon-oxygen-silicon (Si-O-Si) linkages, leading to the formation of siloxane polymers.

    Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, ambient temperature.

    Condensation: Catalysts such as acids or bases, elevated temperatures.

    Substitution: Nucleophiles like alcohols, amines, or thiols, often in the presence of a base.

Major Products

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is used in several scientific research applications:

    Chemistry: As a precursor for the synthesis of silicon-based polymers and materials.

    Biology: In the modification of surfaces for biological assays and diagnostics.

    Medicine: Potential use in drug delivery systems and medical devices due to its biocompatibility.

    Industry: Used in the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl groups are highly reactive and can undergo hydrolysis, condensation, and substitution reactions. These reactions lead to the formation of siloxane linkages and functionalized silanes, which are crucial for its applications in polymer synthesis and surface modification.

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisilazane: Contains silicon-nitrogen bonds and is used as a silylating agent.

    Tetramethylsilane: A simple silicon compound used as a reference standard in NMR spectroscopy.

    Trimethylchlorosilane: Used in the synthesis of organosilicon compounds and as a protecting group for alcohols.

Uniqueness

(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is unique due to its dual trichlorosilyl groups attached to a dimethylhexane backbone. This structure provides it with distinct reactivity and the ability to form complex silicon-based polymers. Its versatility in undergoing various chemical reactions makes it valuable in multiple scientific and industrial applications.

Properties

Molecular Formula

C8H16Cl6Si2

Molecular Weight

381.1 g/mol

IUPAC Name

trichloro-(2,5-dimethyl-6-trichlorosilylhexyl)silane

InChI

InChI=1S/C8H16Cl6Si2/c1-7(5-15(9,10)11)3-4-8(2)6-16(12,13)14/h7-8H,3-6H2,1-2H3

InChI Key

SVEFLEBJHPJLRV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl

Origin of Product

United States

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